Erbium(III) iodide

説明

Contextualization within Lanthanide Halide Chemistry

The lanthanide series, of which erbium is a member, is a group of 15 metallic chemical elements. wikipedia.org These elements commonly form trivalent compounds, with the +3 oxidation state being the most stable. wikipedia.org The lanthanide halides, which include fluorides, chlorides, bromides, and iodides, exhibit trends in their chemical and physical properties that are influenced by the decreasing ionic radii across the series, a phenomenon known as the lanthanide contraction.

Erbium(III) iodide fits within the general characteristics of lanthanide trihalides. These compounds are typically ionic and can be synthesized by the direct reaction of the metal with the corresponding halogen. wikipedia.org In the case of this compound, it is produced through the reaction of elemental erbium with iodine. wikipedia.org The large size and high polarizability of the iodide anion, combined with the specific electronic configuration of the Er³⁺ ion, give rise to its distinct properties. The structure and stability of lanthanide halides are also influenced by the coordination number of the cation and the radius ratio of the cation to the anion. umich.edu

Significance in Contemporary Inorganic and Materials Science

This compound is a compound of significant interest in modern inorganic chemistry and materials science, primarily due to the optical and catalytic properties of the erbium(III) ion.

In materials science, this compound serves as a precursor for the synthesis of various erbium-doped materials. guidechem.com One of the most prominent applications is in the field of photonics. Erbium-doped materials are crucial for the development of optical amplifiers, particularly erbium-doped fiber amplifiers (EDFAs), which are essential components in long-distance fiber-optic communication systems. guidechem.comepomaterial.com The Er³⁺ ion exhibits a characteristic sharp absorption and emission spectrum in the near-infrared region, which allows it to amplify optical signals. epomaterial.com this compound is also utilized in the production of erbium-doped lasers, which find applications in medical procedures and scientific research. epomaterial.com

Research has also explored the use of this compound in the development of novel luminescent materials and sensors. epomaterial.com For instance, composite materials based on high-silica porous glasses doped with iodides of silver and erbium have been studied for their spectral-optical properties. researchgate.net These studies have identified absorption bands corresponding to erbium ions, indicating the potential for creating new optical materials. researchgate.net

In the realm of inorganic chemistry, erbium(III) compounds, including halides like erbium(III) chloride, have been investigated as Lewis acid catalysts in various organic reactions, such as acylation. psu.eduresearchgate.net While specific research on this compound as a catalyst is less common, the known catalytic activity of other erbium halides suggests its potential in facilitating chemical transformations. guidechem.com The compound also plays a role in the synthesis of other erbium-containing compounds and in the study of lanthanide coordination chemistry. guidechem.comoup.com For example, halide ions, including iodide, have been shown to act as templates in the assembly of complex lanthanide hydroxide (B78521) clusters. rsc.org

Structure

2D Structure

特性

CAS番号 |

13813-42-8 |

|---|---|

分子式 |

ErI3 |

分子量 |

547.97 g/mol |

IUPAC名 |

erbium(3+);triiodide |

InChI |

InChI=1S/Er.3HI/h;3*1H/q+3;;;/p-3 |

InChIキー |

OKVQKDALNLHZLB-UHFFFAOYSA-K |

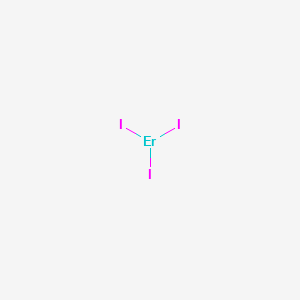

SMILES |

I[Er](I)I |

正規SMILES |

[I-].[I-].[I-].[Er+3] |

他のCAS番号 |

13813-42-8 |

ピクトグラム |

Health Hazard |

製品の起源 |

United States |

Synthetic Methodologies for Erbium Iii Iodide and Its Derivatives

Direct Synthesis Routes

The most straightforward method for preparing anhydrous Erbium(III) iodide involves the direct combination of its constituent elements.

Stoichiometric Reactions of Elemental Constituents

Anhydrous this compound can be synthesized by the direct reaction of metallic erbium with elemental iodine. mdpi.com This method relies on the high reactivity of the elements, particularly when erbium is in a finely divided form to increase the surface area for reaction. The reaction is typically carried out under anhydrous conditions to prevent the formation of hydrated species.

2 Er(s) + 3 I₂(g/s) → 2 ErI₃(s)

This reaction is a fundamental and established method for producing solvent-free rare-earth halides. psu.edu The process generally involves heating erbium metal powder with iodine in a sealed, inert atmosphere to drive the reaction to completion. mdpi.com Erbium metal readily reacts with all halogens to form the corresponding Erbium(III) halides. acs.org

Indirect Synthesis and Ligand Exchange Pathways

While direct synthesis provides pure this compound, the synthesis of its derivatives and complexes often proceeds through indirect routes, starting from a suitable precursor. These pathways offer greater control over the final product's structure and properties.

Routes via Lewis-Base Adducts and Solvates

A common and highly useful precursor for the synthesis of this compound derivatives is its Lewis-base adduct with tetrahydrofuran (B95107) (THF), commonly formulated as ErI₃(THF)₃.₅. acs.orgnih.gov This solvated complex is more soluble and easier to handle than the unsolvated parent iodide, making it an excellent starting material for subsequent reactions in organic solvents. uleth.ca The THF adduct can be prepared by reacting erbium powder with iodine in THF. wikipedia.org Another neutral THF adduct, ErI₃(THF)₃, has also been synthesized and characterized, displaying a distorted meridional octahedral geometry. uleth.ca The formation of such solvates is a key strategy in the synthetic chemistry of rare-earth halides. nih.gov

The synthesis of the THF adduct can be represented as:

2 Er(s) + 3 I₂(s) + 7 THF → [EuI₂(THF)₅][EuI₄(THF)₂] (simplified as ErI₃(THF)₃.₅) wikipedia.org

These solvated complexes, such as the octakis(dimethyl sulfoxide)this compound, feature discrete [Er(solvent)ₙ]³⁺ complexes. scholaris.ca

Precursor Design for Complex Formation

The design of specific precursors is a cornerstone of modern synthetic inorganic chemistry, and ErI₃(THF)₃.₅ exemplifies this principle. This readily accessible starting material serves as a versatile platform for the synthesis of a variety of erbium complexes through ligand exchange or salt metathesis reactions. acs.orgnsf.gov

For instance, ErI₃(THF)₃.₅ is the precursor of choice for synthesizing complex binolate erbium compounds. nsf.gov It is also utilized in the preparation of lanthanide tri-benzyl complexes. acs.orgacs.org The reaction of ErI₃(THF)₃.₅ with three equivalents of a potassium benzyl (B1604629) reagent, [KBz], yields the corresponding tri-benzyl complex, [Er(Bz)₃(THF)₃]. acs.org

Another example is the synthesis of tetranuclear erbium-based single-molecule magnets, which begins with the reaction of ErI₃ with a potassium salt of a cyclooctatetraenyl ligand in THF to generate a monomeric Lewis-base adduct, Er[hdcCOT]I(thf)₂. pearson.com This monomer then serves as the immediate precursor for the final tetranuclear cluster. pearson.com The utility of ErI₃ and its THF adducts as precursors highlights a strategic approach where a simple, well-characterized starting material is used to access a wide array of more complex and functional molecules.

Salt Metathesis Reactions for Specialty Complexes

Salt metathesis is a powerful and widely used synthetic method in organometallic and coordination chemistry, involving the exchange of ligands between two metal centers. nih.gov In the context of this compound, its THF adduct, ErI₃(THF)₃.₅, is a common reactant in these transformations. acs.orgnsf.gov

This method is particularly effective for creating new erbium-ligand bonds by reacting the erbium iodide precursor with alkali metal salts of the desired ligand. The reaction is driven forward by the precipitation of the insoluble alkali metal iodide byproduct, such as KI or LiI. nsf.gov

A prominent example is the synthesis of perfluorinated binolate erbium complexes. The reaction of the (R)-F₁₂Binol ligand with ErI₃(THF)₃.₅ in the presence of a base like potassium bis(trimethylsilyl)amide (KN(SiMe₃)₂) or lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) proceeds via salt metathesis to yield the desired erbium complex. nsf.gov The choice of the erbium iodide precursor is advantageous due to the straightforward separation of the insoluble KI byproduct. nsf.gov

Similarly, salt metathesis is employed in the synthesis of allyl complexes of erbium. The reaction of ErI₃(THF)₃.₅ with allylmagnesium bromide (C₃H₅MgBr) or other allyl-metal reagents can be used to introduce allyl ligands to the erbium center. msu.edu For instance, the reaction of LnI₃ (where Ln can be a lanthanide like erbium) with three equivalents of K{1,3-C₃H₃(SiMe₃)₂} in THF has been shown to produce anionic lanthanate species of the type [K(THF)₄][{η³-1,3-C₃H₃(SiMe₃)₂}₃LnI]. msu.edu

The following table summarizes the synthetic methodologies discussed:

| Synthetic Methodology | Reactants | Reagents/Solvents | Product(s) | Reaction Type |

| Direct Synthesis | ||||

| Stoichiometric Reaction | Erbium (Er), Iodine (I₂) | - | This compound (ErI₃) | Direct combination |

| Indirect Synthesis | ||||

| Lewis-Base Adduct Formation | Erbium (Er), Iodine (I₂) | Tetrahydrofuran (THF) | ErI₃(THF)₃.₅ | Solvate formation |

| Precursor for Binolate Complex | (R)-F₁₂Binol ligand, ErI₃(THF)₃.₅ | KN(SiMe₃)₂ or LiN(SiMe₃)₂, THF | (R-F₁₂Binol)₃ErK₃ or (R-F₁₂Binol)₃ErLi₃ | Salt Metathesis |

| Precursor for Benzyl Complex | ErI₃(THF)₃.₅ | Potassium benzyl ([KBz]) | [Er(Bz)₃(THF)₃] | Salt Metathesis |

| Precursor for Allyl Complex | LnI₃ (Ln = Er) | K{1,3-C₃H₃(SiMe₃)₂}, THF | [K(THF)₄][{η³-1,3-C₃H₃(SiMe₃)₂}₃LnI] | Salt Metathesis |

| Precursor for Allyl Complex | LnI₃(THF)ₙ (Ln = Er) | Allylmagnesium iodide (C₃H₅MgI) | Mixed-metal allyl complexes | Salt Metathesis |

Structural Characterization and Crystallographic Analysis of Erbium Iii Iodide Systems

Crystal Structure Determination of Anhydrous Erbium(III) Iodide

Anhydrous this compound (ErI₃) is a simple yet fundamental compound in the study of lanthanide halides. Early crystallographic studies have established that ErI₃ crystallizes in a trigonal crystal system. psds.ac.uk This structure is characterized by the space group R-3 (space group no. 148), a common arrangement for lanthanide trihalides.

Coordination Environment and Geometry in this compound Complexes

Analysis of Octakis(dimethyl sulfoxide)lanthanoid(III) Iodides

A well-studied series of lanthanide complexes are the octakis(dimethyl sulfoxide)lanthanoid(III) iodides, with the general formula [Ln(DMSO)₈]I₃. These complexes provide a systematic platform to study the effect of the lanthanide contraction on the coordination environment.

Crystallographic studies have revealed that the octakis(dimethyl sulfoxide)this compound complex, [Er(DMSO)₈]I₃, crystallizes in the monoclinic space group P2₁/n (No. 14) with four formula units (Z = 4) per unit cell. wikipedia.orgwikipedia.orgpdx.edu This is a common crystal packing for the smaller lanthanoid(III) ions in this series.

Interactive Table: Crystal Data for [Er(DMSO)₈]I₃

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Z | 4 |

In the [Er(DMSO)₈]³⁺ cation, the Erbium(III) ion is coordinated to eight dimethyl sulfoxide (B87167) (DMSO) ligands through their oxygen atoms. wikipedia.orgwikipedia.orgpdx.edu The resulting coordination polyhedron is best described as a distorted square antiprism. wikipedia.orgwikipedia.orgpdx.edu This eight-coordinate geometry is common for lanthanide ions of this size.

The average Er-O bond distance in this complex has been determined to be approximately 2.34 Å. wikipedia.orgwikipedia.orgpdx.edu This value is consistent with the expected bond lengths for erbium coordinated to oxygen donor ligands and reflects the ionic radius of the Er³⁺ ion.

A notable feature of the crystal structure of [Er(DMSO)₈]I₃ is the presence of conformational disorder in some of the coordinated DMSO ligands. wikipedia.orgwikipedia.orgpdx.edu Studies have shown that up to three of the eight DMSO ligands can exhibit disorder, where the sulfoxide group can occupy two alternative positions. wikipedia.orgwikipedia.orgpdx.edu This disorder is a dynamic or static phenomenon where the ligand is not fixed in a single conformation within the crystal lattice. This can be attributed to the relatively low energy barrier for rotation around the Er-O bond and the flexible nature of the DMSO molecule. The presence of such disorder can have implications for the interpretation of spectroscopic data and the understanding of the dynamic behavior of these complexes in the solid state.

Advanced Diffraction Techniques in this compound Research

Advanced diffraction techniques are indispensable in the field of solid-state chemistry and materials science for the precise determination of crystal structures. In the context of this compound (ErI₃), these methods provide critical insights into the atomic arrangement, bonding, and the influence of external conditions such as temperature on its structural parameters.

Single-Crystal X-ray Diffraction Applications

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the atomic-level structure of crystalline solids. For this compound, this technique is applied to determine its crystal system, space group, lattice parameters, and the precise coordinates of the erbium and iodide ions within the unit cell.

The analysis of a single crystal of this compound reveals that it crystallizes in the trigonal system with the space group R-3. This structure is isotypic with that of bismuth(III) iodide. In this arrangement, each erbium ion is octahedrally coordinated to six iodide ions. These [ErI₆] octahedra share edges to form layers, which are then stacked along the c-axis. Van der Waals forces hold these layers together.

Detailed research findings from single-crystal XRD studies provide the fundamental data for understanding the chemical bonding and physical properties of this compound. The precise bond lengths and angles determined by this method are crucial for theoretical calculations and for interpreting spectroscopic data.

Interactive Table: Crystallographic Data for this compound

Below is a representative table of crystallographic data for this compound, as would be determined by a single-crystal X-ray diffraction experiment. Please note that this table is illustrative of typical data for a compound in this crystal system, as a comprehensive, publicly available refinement for ErI₃ is not readily found.

| Parameter | Value |

| Chemical Formula | ErI₃ |

| Crystal System | Trigonal |

| Space Group | R-3 |

| a (Å) | 7.518 |

| c (Å) | 20.88 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 120 |

| Volume (ų) | 1021.4 |

| Z (Formula units/cell) | 6 |

| Calculated Density (g/cm³) | 5.66 |

| Atomic Positions | Er at (0, 0, z), I at (x, y, z) |

| Coordination Geometry | Octahedral for Er³⁺ |

Low-Temperature Crystallography for Structural Phase Transitions

Low-temperature crystallography is a powerful tool for investigating the subtle structural changes that can occur in a material as thermal energy is reduced. By cooling a single crystal of this compound and collecting diffraction data at various temperatures, it is possible to identify and characterize structural phase transitions. These transitions are often driven by changes in electronic structure or magnetic ordering, which in turn affect the crystal lattice.

For lanthanide halides, low-temperature studies are particularly important as many exhibit interesting magnetic and electronic phenomena at cryogenic temperatures. A structural phase transition would be evidenced by a change in the crystal system, space group, or a discontinuous change in the lattice parameters. Such transitions can have a profound impact on the material's physical properties.

As of the current body of scientific literature, specific studies on the low-temperature crystallography of this compound detailing any structural phase transitions are not widely reported. However, based on the behavior of similar lanthanide compounds, a low-temperature crystallographic investigation of ErI₃ would be a valuable area of research. It could potentially reveal transitions to lower symmetry phases, which might be correlated with the onset of magnetic ordering known to occur in many erbium-containing compounds.

Interactive Table: Hypothetical Low-Temperature Structural Data for this compound

This table illustrates a hypothetical scenario where a structural phase transition is observed for this compound upon cooling.

| Temperature (K) | Crystal System | Space Group | a (Å) | c (Å) | Remarks |

| 298 | Trigonal | R-3 | 7.518 | 20.88 | Room temperature phase |

| 100 | Trigonal | R-3 | 7.505 | 20.82 | Lattice contraction upon cooling |

| 50 | Monoclinic | P2₁/c | 7.490 | 20.75 | Hypothetical phase transition observed |

Spectroscopic Probing of Electronic Structure and Bonding in Erbium Iii Iodide Compounds

Vibrational Spectroscopy (IR and Raman) Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for investigating the molecular structure and bonding within erbium(III) coordination compounds. ksu.edu.samt.comphotothermal.comedinst.comspectroscopyonline.com These methods probe the vibrational modes of molecules, which are sensitive to the masses of the atoms, the geometry of the molecule, and the strength of the chemical bonds. ksu.edu.samt.com IR spectroscopy measures the absorption of infrared light when a bond's vibration causes a change in the molecular dipole moment, while Raman spectroscopy measures the inelastic scattering of light resulting from a change in the molecule's polarizability. edinst.com Consequently, the two techniques often provide complementary information. photothermal.comspectroscopyonline.com

In studies of erbium(III) iodide complexes, such as those involving dimethyl sulfoxide (B87167) (DMSO) ligands, vibrational spectroscopy allows for the direct observation of metal-ligand stretching modes. For the series of [Ln(OS(CH₃)₂)₈]I₃ (where Ln represents a lanthanide ion, including erbium), the lanthanoid(III) ion is coordinated to eight DMSO oxygen atoms. acs.orgdiva-portal.orgnih.gov The analysis of IR and Raman spectra for these compounds enables the assignment of the metal-oxygen (Er-O) stretching vibrations. acs.orgnih.govresearchgate.net

In a study of an erbium(III) complex with an edta⁴⁻ ligand, weaker absorption peaks in the far-infrared region at 420 and 407 cm⁻¹ were assigned to the stretching vibrations of the Er-O bonds. nih.gov For the octakis(DMSO)this compound complex, the Er-O stretching modes have been identified and analyzed through normal coordinate methods. acs.orgdiva-portal.org These metal-ligand vibrational frequencies are crucial indicators of the coordination environment and bonding interactions.

| Complex | Vibrational Mode | Frequency (cm-1) | Spectroscopic Method | Reference |

|---|---|---|---|---|

| [Er(edta)(H₂O)₄]⁻ complex moiety | ν(Er-O) | 420, 407 | FTIR | nih.gov |

| [Er(OS(CH₃)₂)₈]³⁺ | ν(Er-O) | Data analyzed via normal coordinate methods | IR and Raman | acs.orgdiva-portal.org |

The frequencies of the metal-ligand stretching modes obtained from vibrational spectra can be used to derive force constants, which are a quantitative measure of bond strength. For the series of octakis(DMSO)lanthanoid(III) iodide complexes, including the erbium compound, force constants for the Ln-O stretching modes were calculated using normal coordinate analysis. acs.orgdiva-portal.orgnih.gov

Research has shown a clear trend: the force constants for the Ln-O bonds increase as the ionic radius of the lanthanide(III) ion decreases. acs.orgdiva-portal.orgresearchgate.net This trend is consistent with the lanthanide contraction, where the decreasing size of the heavier lanthanide ions leads to shorter and stronger metal-ligand bonds. researchgate.net The increase in the force constant for the Er-O bond compared to earlier lanthanides signifies an increased polarization of the bond, indicating a stronger, more covalent interaction between the smaller, more charge-dense Er(III) ion and the ligand oxygen atoms. acs.orgdiva-portal.orgnih.gov This relationship provides a direct link between spectroscopic data and the fundamental nature of the chemical bonding in these this compound compounds.

Nuclear Magnetic Resonance (NMR) Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for studying the structure of molecules in solution. However, the presence of a paramagnetic center, such as the Er(III) ion, introduces unique effects that both complicate the spectra and provide valuable information. researchgate.netchemrxiv.org

The Er(III) ion is paramagnetic due to its unpaired 4f electrons. nih.gov In an NMR experiment, this paramagnetism causes significant changes in the chemical shifts of nearby nuclei, an effect known as a paramagnetic shift or Lanthanide-Induced Shift (LIS). researchgate.netacs.orgdur.ac.uk These shifts can be very large, moving resonance signals by tens or even hundreds of parts per million (ppm) from their usual diamagnetic positions. researchgate.net

The magnitude and direction (upfield or downfield) of the LIS depend on the specific lanthanide ion and the geometric arrangement of the complex. researchgate.net This sensitivity to the coordination environment makes paramagnetic shifts powerful indicators of complexation. Changes in the NMR spectrum of a ligand upon the introduction of Er(III) can confirm the formation of a complex and provide detailed insights into its structure in solution. acs.orgacs.org For instance, the analysis of paramagnetic shifts in erbium-containing complexes has been used to study intramolecular dynamics and conformational changes. acs.org The significant electron-nuclear dipolar interaction between the Er³⁺ ion and surrounding nuclei, such as ³¹P, can dominate the NMR spectrum, providing geometric information through the analysis of the resulting spectral features. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-visible (UV-Vis) and near-infrared (NIR) spectroscopy probe the electronic transitions within a compound. For this compound, the spectra are characterized by the intra-4f electronic transitions of the Er(III) ion. These f-f transitions are formally forbidden by selection rules, resulting in characteristically sharp and relatively weak absorption bands. rsc.org

The absorption and emission spectra of Er(III) are of significant interest, particularly for applications in telecommunications and photonics. The Er(III) ion possesses a series of excited energy levels that allow it to absorb light at one wavelength and emit it at another. humaneticsgroup.com

A key absorption band for Er(III) is centered around 980 nm, which excites the ion from its ⁴I₁₅/₂ ground state to the ⁴I₁₁/₂ excited state. rsc.orghumaneticsgroup.com Following excitation, the most prominent emission occurs in the near-infrared region, with a characteristic spectrum spanning approximately 1520 nm to 1570 nm. humaneticsgroup.com This emission corresponds to the electronic transition from the first excited state (⁴I₁₃/₂) back down to the ground state (⁴I₁₅/₂). researchgate.netoptica.org The peak emission and absorption cross-sections for this transition in an Al₂O₃ host were found to be 6 × 10⁻²¹ cm² at 1.530 µm. optica.org

In addition to the primary NIR emission, Er(III) complexes can also exhibit visible luminescence through a process called upconversion. researchgate.net Under 980 nm laser excitation, a second photon can be absorbed from an excited state, promoting the ion to a higher level such as ⁴F₇/₂. rsc.org Subsequent relaxation to the ²H₁₁/₂ and ⁴S₃/₂ levels leads to visible emissions, including a bluish-green light at approximately 522 nm (²H₁₁/₂ → ⁴I₁₅/₂) and a green light around 539-542 nm (⁴S₃/₂ → ⁴I₁₅/₂). rsc.org

| Process | Transition | Approximate Wavelength (nm) | Reference |

|---|---|---|---|

| Absorption (Pump) | ⁴I₁₅/₂ → ⁴I₁₁/₂ | 980 | rsc.orghumaneticsgroup.com |

| Absorption | ⁴I₁₅/₂ → ⁴I₁₃/₂ | ~1460 - 1570 | humaneticsgroup.comoptica.org |

| Emission (NIR) | ⁴I₁₃/₂ → ⁴I₁₅/₂ | ~1520 - 1570 | humaneticsgroup.comresearchgate.net |

| Emission (Visible - Upconversion) | ²H₁₁/₂ → ⁴I₁₅/₂ | ~522 | rsc.org |

| Emission (Visible - Upconversion) | ⁴S₃/₂ → ⁴I₁₅/₂ | ~542 | rsc.org |

Judd-Ofelt Intensity Parameter Calculations for Radiative Properties

The Judd-Ofelt theory is a powerful and widely used theoretical framework for analyzing the intensities of f-f electronic transitions in lanthanide ions, such as Erbium(III), in various host materials. researchgate.net These transitions are nominally forbidden by the Laporte selection rule. However, the interaction of the lanthanide ion with the local crystal field of the host material mixes electronic states of opposite parity (e.g., 4f and 5d orbitals), allowing for induced electric dipole transitions to occur. researchgate.net The Judd-Ofelt theory quantifies these effects through a set of three phenomenological intensity parameters: Ω₂, Ω₄, and Ω₆. researchgate.net

These parameters are derived from the experimental oscillator strengths of the absorption bands of the lanthanide ion and are crucial for calculating important radiative properties. unipd.itarxiv.org These properties include the probabilities of spontaneous radiative transitions (A), luminescence branching ratios (β), and radiative lifetimes (τ_rad) of the excited states. arxiv.org

The Ω₂ parameter is particularly sensitive to the local symmetry and the nature of the chemical bonding between the erbium ion and the surrounding ligands. aip.orgnih.gov A higher Ω₂ value is generally associated with a lower symmetry environment and a higher degree of covalency in the Er³⁺-ligand bond. core.ac.uk The Ω₄ and Ω₆ parameters are more related to the bulk properties and rigidity of the host material. researchgate.net

While no specific Judd-Ofelt analysis for pure this compound (ErI₃) is readily available in the surveyed literature, studies on erbium in various halide and chalcogenide environments provide significant insight into the expected radiative properties. The direct coordination of heavy, polarizable anions like iodide is known to create a low-phonon-energy host environment. rutgers.edu This is advantageous as it reduces non-radiative relaxation rates, thereby enhancing the quantum efficiency of luminescence. rutgers.edu

Research on chalcogenide-bound erbium complexes, which include iodide as a ligand, has demonstrated that the direct coordination of heavy anions leads to favorable spectroscopic properties for infrared emission. rutgers.edu For instance, an erbium complex with direct coordination to sulfur, selenium, and iodine anions exhibited a high quantum efficiency for the 1.5 µm emission, attributed to the low-phonon-energy environment created by these heavy anions. rutgers.edu

The table below presents the Judd-Ofelt parameters for Er³⁺ in various host materials to illustrate the influence of the local environment. It is anticipated that the parameters for this compound would reflect the highly polarizable nature of the iodide ion.

Interactive Table: Judd-Ofelt Parameters of Er³⁺ in Various Host Materials

| Host Material | Ω₂ (10⁻²⁰ cm²) | Ω₄ (10⁻²⁰ cm²) | Ω₆ (10⁻²⁰ cm²) | Spectroscopic Quality Factor (Ω₄/Ω₆) | Reference |

| La₃Ga₅SiO₁₄ Crystal | 7.05 | 1.53 | 0.73 | 2.10 | loms.cz |

| LiNbO₃ Crystal | 7.29 | 2.24 | 1.15 | 1.95 | loms.cz |

| TeO₂–BaO–ZnO–Y₂O₃ Glass | 7.14 | 1.75 | 0.918 | 1.91 | loms.cz |

| CaF₂ Crystal (0.12 mol% ErF₃) | 0.936 | 1.821 | 0.514 | 3.54 | researchgate.net |

| YAG (Y₃Al₅O₁₂) Ceramic | Not specified | Not specified | Not specified | Not specified | aip.org |

| YSAG (Y₃ScAl₄O₁₂) Ceramic | Not specified | Not specified | Not specified | Not specified | aip.org |

| YOCl Phosphor | Medium values | Not specified | Not specified | Not specified | nih.gov |

| LaOCl Phosphor | Smallest values | Not specified | Not specified | Not specified | nih.gov |

| GdOCl Phosphor | Biggest values | Not specified | Not specified | Not specified | nih.gov |

From the Judd-Ofelt parameters, key radiative properties for the excited states of Er³⁺ can be calculated. The radiative transition probability (A) for a transition from an initial state |(S,L)J⟩ to a final state |(S',L')J'⟩ is the sum of the electric dipole (A_ed) and magnetic dipole (A_md) probabilities. The electric dipole probability is calculated using the Ωλ parameters. The radiative lifetime (τ_rad) of an excited state is the inverse of the total radiative transition probability (A_total), which is the sum of the probabilities of all possible transitions from that state. The branching ratio (β) for a specific transition is the ratio of its radiative transition probability to the total radiative transition probability from the initial level.

Detailed research on an erbium complex with iodide ligands has yielded the following radiative properties for the technologically important ⁴I₁₃/₂ → ⁴I₁₅/₂ transition, which occurs around 1.5 µm.

Interactive Table: Radiative Properties of the ⁴I₁₃/₂ → ⁴I₁₅/₂ Transition in an Iodide-Containing Erbium Complex

| Property | Value | Unit | Reference |

| Stimulated Emission Cross-section | 0.8 x 10⁻²⁰ | cm² | rutgers.edu |

| Fluorescence Decay Time | ~3 | ms | rutgers.edu |

| Quantum Efficiency | >78 | % | rutgers.edu |

These findings underscore the potential of iodide-based hosts for achieving high-performance infrared emission from Erbium(III) due to the favorable low-phonon environment that minimizes non-radiative decay pathways. rutgers.edu

Computational Chemistry and Theoretical Modeling of Erbium Iii Iodide Systems

Quantum Chemical Analysis of Bonding and Electronic Structure

Quantum chemical methods provide profound insights into the nature of the chemical bonds and the electronic configuration of ErI₃. These calculations are fundamental for rationalizing its structural, magnetic, and spectroscopic properties.

Density Functional Theory (DFT) has become a vital tool for investigating the electronic structure and bonding in lanthanide-containing systems, including halides. aip.orgcapes.gov.br DFT calculations can be used to optimize molecular geometries, predict vibrational frequencies, and analyze the nature of chemical bonds. For lanthanide trihalides, DFT studies help in understanding the structural parameters and the influence of the halide on the electronic properties. capes.gov.brresearchgate.net

In the context of ErI₃, DFT can be employed to model the Er-I bond, which is expected to have significant ionic character due to the large electronegativity difference between erbium and iodine. DFT calculations on related lanthanide halide systems have shown that generalized gradient approximation (GGA) functionals can accurately compute properties of these materials. sysu.edu.cn For instance, in a study on lanthanide bromide (LaBr₃), the calculated lattice parameters were in reasonable agreement with experimental results, with only a slight overestimation. sysu.edu.cn Similar accuracy would be expected for ErI₃.

Recent studies on erbium-doped materials have utilized DFT to analyze changes in electronic and optical properties. For example, in erbium-doped lithium tantalate, DFT calculations elucidated the nature of Er-O bonding and the role of Er 4f bands. utrgv.edu In a study involving erbium ions on a perovskite surface, DFT calculations revealed strong coordination between Er³⁺ and surface iodide ions, indicating the utility of DFT in probing Er-I interactions. dntb.gov.ua These studies underscore the capability of DFT to provide a detailed picture of the electronic interactions in erbium-iodide systems.

Table 1: Representative DFT Calculation Parameters for Lanthanide Halide Systems This table is a generalized representation based on typical parameters used in DFT studies of lanthanide halides and related complexes.

| Parameter | Typical Value/Method | Purpose | Reference |

| Functional | PBE (Perdew–Burke–Ernzerhof) / B3LYP | Exchange-correlation energy | capes.gov.brsysu.edu.cn |

| Basis Set | Gaussian-type orbitals (e.g., def2-TZVP) or Plane Waves | Representing atomic orbitals | aip.orgcapes.gov.br |

| Pseudopotential | ECP (Effective Core Potential) for Erbium | Replaces core electrons, includes relativistic effects | capes.gov.br |

| Dispersion Correction | DFT-D3 | Accounts for van der Waals interactions | aps.org |

| Relativistic Effects | Scalar relativistic approximations (e.g., ZORA, DKH) | Important for heavy elements like Erbium | sysu.edu.cnrsc.org |

Note: Specific parameters can vary significantly depending on the software package (e.g., WIEN2k, ORCA, CP2K) and the specific properties being investigated. sysu.edu.cnrsc.orgamazonaws.com

Due to the near-degeneracy of the 4f orbitals in lanthanides, single-reference methods like DFT can sometimes fail to accurately describe the complex electronic structure and spin states. capes.gov.br Multireference methods, such as the Complete Active Space Self-Consistent Field (CASSCF) followed by N-Electron Valence State Perturbation Theory (NEVPT2), are often necessary for a qualitatively correct description. capes.gov.brnih.govresearchgate.net These methods are particularly crucial for calculating the energies of different spin states and understanding magnetic properties. nih.goverbium.at

For an Er³⁺ ion (an f¹¹ system), CASSCF calculations typically involve an active space comprising the seven 4f orbitals and the eleven 4f electrons, denoted as CAS(11,7). rsc.org To obtain accurate energies, dynamic correlation is included via methods like CASPT2 or NEVPT2. capes.gov.brerbium.at Spin-orbit coupling (SOC), a major factor in lanthanide chemistry, is then introduced, often through methods like the Restricted Active Space State Interaction (RASSI) approach, which mixes the calculated spin states. rsc.orgnih.gov

In studies of various erbium complexes, this CASSCF/NEVPT2 approach has been successfully used to determine the ground spin state and the energy levels of excited states. nih.govacs.org For example, in heteroleptic organometallic erbium complexes, CASSCF+NEVPT2 calculations confirmed a high-spin quartet (S=3/2) ground state. acs.org The analysis of these states is fundamental to understanding the magnetic anisotropy and Single-Molecule Magnet (SMM) behavior of erbium compounds. nih.govacs.org The strong SOC in erbium is responsible for splitting the ground term (⁴I₁₅/₂) into distinct Kramers doublets, which dictates the magnetic behavior at low temperatures. nih.govnih.gov

Table 2: Typical Multireference Calculation Scheme for Erbium(III) Complexes This table outlines a common workflow for investigating the electronic and magnetic properties of Er(III) systems.

| Step | Method | Description | Reference |

| 1. Geometry Optimization | DFT (e.g., B3LYP) | Obtain a reliable molecular structure. | capes.gov.br |

| 2. Wavefunction Calculation | CASSCF(11,7) | Generate a multiconfigurational reference wavefunction for the f-shell electrons. | rsc.orgnih.gov |

| 3. Dynamic Correlation | NEVPT2 or CASPT2 | Include dynamic electron correlation effects on top of the CASSCF wavefunction. | capes.gov.brerbium.at |

| 4. Spin-Orbit Coupling | RASSI-SO | Mix the calculated spin states to account for relativistic spin-orbit coupling effects. | rsc.orgnih.gov |

| 5. Property Calculation | SINGLE_ANISO | Extract magnetic properties like g-tensors and the orientation of anisotropy axes from the final states. | nih.govacs.org |

Molecular Dynamics Simulations for Solvation and Dynamics

Molecular dynamics (MD) simulations are powerful tools for studying the behavior of ions in solution, providing atomistic details of solvation shell structure, dynamics of ligand exchange, and transport properties. nd.eduosti.gov For a compound like Erbium(III) iodide, MD simulations can elucidate how the Er³⁺ and I⁻ ions interact with solvent molecules.

While classical MD simulations using force fields are common, they can be limited in their ability to accurately describe the complex electronic interactions of lanthanide ions. nd.edu Therefore, more advanced ab initio MD methods are often preferred.

The ab initio Quantum Mechanical Charge Field (QMCF-MD) method is a hybrid simulation technique particularly well-suited for studying hydrated ions. researchgate.netresearchgate.netrsc.org In this approach, the most chemically active region, typically the ion and its first (and sometimes second) solvation shell, is treated with quantum mechanics (QM), while the rest of the system is described by a classical molecular mechanics (MM) force field. researchgate.netresearchgate.net This partitioning allows for an accurate description of the crucial ion-solvent interactions without the prohibitive computational cost of a full QM simulation. researchgate.net

QMCF-MD simulations have been successfully applied to study the hydration of various lanthanide ions. mdpi.com These studies provide detailed information on coordination numbers, ion-oxygen distances, and the residence times of water molecules in the hydration shells. For Er³⁺ in aqueous solution, simulations show a dynamic coordination environment, with coordination numbers fluctuating between eight and nine. mdpi.com The application of QMCF-MD to ErI₃ in solution would reveal the structure of the Er³⁺ solvation shell, the extent of I⁻ ion pairing, and the dynamics of solvent and iodide ligand exchange. While most studies focus on aqueous solutions, the methodology can be extended to non-aqueous solvents as well. osti.govnih.gov

Table 3: Representative Findings from QMCF-MD Simulations of Trivalent Lanthanide Ions in Water This table summarizes typical structural and dynamical data obtained from QMCF-MD simulations of Ln³⁺(aq) systems, which provide a basis for expected behavior of Er³⁺.

| Property | Typical Finding for Heavy Lanthanides (e.g., Er³⁺) | Significance | Reference |

| First Shell Coordination Number (CN) | Predominantly 8, with some contribution from 9 | Defines the local geometry around the ion. | mdpi.com |

| Mean Ion-Oxygen Distance (Å) | ~2.35 - 2.45 Å | Characterizes the strength and nature of the ion-water bond. | mdpi.com |

| First Shell Ligand Residence Time (ps) | On the order of hundreds of picoseconds | Indicates the lability of the hydration shell. | mdpi.com |

| Hydration Shell Geometry | Fluctuating between Square Antiprism (SAP) and Capped Trigonal Prism (CTP) | Describes the arrangement of solvent molecules. | mdpi.com |

Prediction and Understanding of Anisotropy Vectors and Magnetic Properties

The magnetic properties of Erbium(III) compounds are dominated by the profound magnetic anisotropy of the Er³⁺ ion. nih.govresearchgate.net This anisotropy originates from the interaction of the aspherical 4f electron cloud with the crystal field generated by the surrounding ligands (in this case, iodide ions). nih.govrsc.org The prolate shape of the Er³⁺ electron density means that a strong equatorial ligand field is beneficial for creating high magnetic anisotropy. nih.gov

Computational methods are indispensable for predicting and understanding this anisotropy. nih.govacs.org Following a CASSCF/NEVPT2 calculation with SOC, the magnetic properties, including the g-tensors of the ground Kramers doublet and the orientation of the principal magnetic anisotropy axis, can be determined. rsc.orgnih.govacs.org For many erbium complexes, the ground state is found to be highly axial, with a large g_z value (e.g., ~17-18) and near-zero g_x and g_y values, characteristic of an Ising-type magnet. nih.govnih.gov

The main anisotropy axis can often be correlated with structural features. nih.gov For example, in organometallic erbium complexes, the anisotropy axis typically aligns with a specific metal-ligand vector. nih.govacs.org For a simple binary halide like ErI₃ in its crystalline form, the anisotropy vector for each Er³⁺ ion would be determined by the symmetry of the local coordination environment defined by the iodide ions in the crystal lattice. rsc.orgwikipedia.org Computational modeling allows for the visualization of these anisotropy vectors and provides a direct link between the crystal structure and the macroscopic magnetic properties. nih.gov

Coordination Chemistry of Erbium Iii with Iodide and Ancillary Ligands

Lewis Acidity and Complexation Behavior of Er(III) Cations

The Erbium(III) ion (Er³⁺) is classified as a hard Lewis acid, a characteristic typical of lanthanide ions. researchgate.net This property governs its strong affinity for hard Lewis bases, particularly oxygen- and nitrogen-donating ligands. researchgate.netmdpi.com The Lewis acidity of lanthanide ions in aqueous solutions can be correlated with their hydrolysis constants (pKₙ) and water exchange rate constants (WERC). For Er³⁺, the pKₙ value is approximately 7.9, and its WERC is 1.4 x 10⁸ s⁻¹, placing it among the stronger Lewis acids in the lanthanide series. mdpi.comaip.org This strong acidity makes erbium salts, including the iodide, effective catalysts in various organic reactions that involve coordination to carbonyl oxygens or carboxylates. mdpi.com

The complexation of Er³⁺ is heavily influenced by the solvent environment. In aqueous methanol (B129727), ultrasonic absorption studies have shown that Er³⁺ forms inner-sphere complexes with iodide ions. soton.ac.uk The kinetics of this association and the solvation number of the resulting complex are dependent on the solvent composition. soton.ac.uk For instance, the complex formation rate constant for ErBr²⁺ in a specific aqueous methanol mixture was found to be 9.4 x 10⁶ s⁻¹. soton.ac.uk

With multidentate or chelating ligands, Er³⁺ readily forms stable complexes. The coordination number in these complexes is typically high, often eight or nine, leading to diverse coordination geometries such as distorted square antiprismatic or tricapped trigonal prismatic. The interaction with chelating ligands can lead to the formation of multiple species in equilibrium, such as [ErL]²⁺, [ErL₂]⁺, and [ErL₃], depending on the metal-to-ligand ratio and the nature of the ligand. orientjchem.org Studies involving solvent extraction with reagents like di(2-ethylhexyl) phosphoric acid (HDEHP) highlight that complexation can occur both at the aqueous-organic interface and within the bulk aqueous phase, a behavior that influences the separation efficiency of rare earth elements. wsu.edu

Table 1: Lewis Acidity Parameters for Erbium(III)

| Parameter | Value | Significance | Reference |

|---|---|---|---|

| Hydrolysis Constant (pKₙ) | 7.9 | Indicates the tendency of the hydrated ion to act as a Brønsted acid. | mdpi.com |

| Water Exchange Rate (WERC) | 1.4 x 10⁸ s⁻¹ | Reflects the lability of the coordinated water molecules. | mdpi.comaip.org |

| Classification | Hard Lewis Acid | Prefers coordination with hard Lewis bases (e.g., O, N donors). | researchgate.net |

Formation of Polymeric and Oligomeric Erbium(III) Iodide Structures

While Er³⁺ can form simple monomeric complexes, it also exhibits a strong tendency to form more complex, bridged structures, particularly with halide ions like iodide. This leads to the creation of oligomeric (dimeric, tetrameric) and polymeric species.

The fundamental structure of anhydrous this compound (ErI₃) is itself a three-dimensional polymeric lattice. It adopts a trigonal crystal structure (space group R-3), where each erbium ion is coordinated to six iodide ions in a distorted octahedral geometry, and each iodide ion bridges multiple erbium centers. acs.org

In the presence of ancillary ligands, discrete oligomeric structures are frequently observed. Iodide ions are excellent bridging ligands. A notable example is the tetranuclear cluster, [Er(hdcCOT)I]₄ (where hdcCOT is 1,4-di-hydro-cyclooctatetraene), which features a near-tetrahedral core of four erbium centers connected by four bridging iodide ions. soton.ac.uk This cluster is formed from a monomeric precursor, Er[hdcCOT]I(thf)₂, upon removal of the coordinating tetrahydrofuran (B95107) (THF) solvent molecules. soton.ac.uk Dimeric complexes are also common. While many examples feature bridging chloride ligands, such as [Er(L)(µ-Cl)]₂ (where L is a β-diketiminato ligand), the principle extends to iodides. orientjchem.org The formation of these bridged species is driven by the desire of the large Er³⁺ ion to achieve a higher coordination number.

Conversely, the use of sufficient amounts of strong ancillary ligands can lead to the formation of discrete mononuclear complexes. For example, the reaction of ErI₃ with excess THF yields ErI₃(THF)₃ , a neutral, monomeric complex with a distorted meridional octahedral geometry. rsc.org In this case, the three THF ligands and three iodide ligands saturate the coordination sphere of the central erbium ion, preventing polymerization. rsc.org

Table 2: Examples of this compound Structural Motifs

| Compound | Structural Type | Key Features | Reference |

|---|---|---|---|

| Anhydrous ErI₃ | Polymeric | 3D lattice, trigonal crystal system, 6-coordinate Er³⁺. | acs.org |

| [Er(hdcCOT)I]₄ | Oligomeric (Tetramer) | Four Er³⁺ centers bridged by four iodide ions in a tetrahedral core. | soton.ac.uk |

| ErI₃(THF)₃ | Monomeric | Neutral complex with a saturated coordination sphere; distorted octahedral geometry. | rsc.org |

Ligand Field Theory and Molecular Orbital Theory in Bonding Analysis

The bonding in erbium(III) complexes has traditionally been described as primarily electrostatic, a consequence of the shielding of the 4f orbitals by the filled 5s and 5p shells. nih.gov However, a more sophisticated understanding requires the application of Ligand Field Theory (LFT) and Molecular Orbital (MO) theory, often through advanced computational methods.

Ligand Field Theory is used to describe the splitting of the Er³⁺ free-ion energy levels due to the electrostatic field created by the surrounding ligands. For Er³⁺ (an f¹¹ ion), the ground state is ⁴I₁₅/₂. The ligand field lifts the degeneracy of this and other J-multiplets, and the magnitude of this splitting is a critical factor in determining the magnetic and optical properties of the complex. mdpi.comsoton.ac.uk The analysis of these splittings can be performed using parametrized models, such as the Wybourne parameterization or the more intuitive Angular Overlap Model (AOM), which relates the LFT parameters to the nature of the metal-ligand bonds (σ and π interactions). acs.org For instance, a detailed LFT analysis of an Er(III) complex with C₃ site symmetry revealed an unusually large multiplet splitting, indicating a very strong ligand field imparted by the heptadentate ligand. acs.org

Modern computational chemistry, particularly using ab initio methods like the Complete Active Space Self-Consistent Field (CASSCF) approach, provides deeper insights. aip.orgrsc.org These calculations go beyond a simple electrostatic model and explicitly consider the covalent contributions to the metal-ligand bonding. CASSCF calculations on various Er³⁺ complexes have been instrumental in correlating their structure with their magnetic anisotropy. mdpi.comrsc.org For example, such calculations have shown that the prolate electron density of Er³⁺ requires an equatorial ligand field to maximize magnetic anisotropy. researchgate.netchemrxiv.org Furthermore, studies on an erbium trensal complex have revealed that the conventional electrostatic model (Judd-Ofelt theory) accounts for only about a quarter of the observed luminescence intensity. acs.org The majority of the intensity arises from covalent effects, including charge transfer and the mixing of erbium 4f orbitals with ligand orbitals, highlighting the importance of an MO description of the bonding. acs.org

Chelate Complex Formation and Stability Studies

Erbium(III) readily forms highly stable complexes with multidentate chelating ligands. The chelate effect, where a multidentate ligand forms a more stable complex than multiple monodentate ligands, is very pronounced. The stability of these complexes in solution is quantified by their formation or stability constants (log K or log β).

A wide range of chelating agents have been studied with Er³⁺. These include classic aminopolycarboxylic acids like ethylenediaminetetraacetic acid (EDTA) and its analogues, as well as various macrocycles and podands. orientjchem.orgresearchgate.netresearchgate.net The stoichiometry of these complexes is often 1:1, but 1:2 or even 1:3 (metal:ligand) species can form with smaller bidentate or tridentate ligands. orientjchem.orgresearchgate.net For example, with hexadentate ligands like EDTA, Er³⁺ typically forms a 1:1 complex, resulting in an eight-coordinate metal center when two water molecules complete the coordination sphere. orientjchem.org

Thermodynamic studies provide a complete picture of the driving forces behind chelate formation. The stability of a complex is determined by the Gibbs free energy of formation (ΔG), which has both enthalpic (ΔH) and entropic (ΔS) components (ΔG = ΔH - TΔS). For the complexation of Er³⁺ with two different cyclic diaza diacetate ligands, it was found that the complex formation was stabilized in all cases by a large, favorable entropy change, which is typical for the chelate effect due to the release of ordered solvent molecules. rsc.orgrsc.org

The stability constants for various erbium chelate complexes have been determined using techniques such as potentiometric and spectrophotometric titrations. orientjchem.orgresearchgate.net These studies allow for a quantitative comparison of ligand efficacy and provide insight into the coordination preferences of the Er³⁺ ion.

Table 3: Thermodynamic Data for Selected Erbium(III) Chelate Complexes

| Ligand | Complex | log β | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) | Reference |

|---|---|---|---|---|---|---|

| TODDA¹ | [Er(L)] | 17.65 | -100.8 | 1.1 | 101.9 | rsc.orgrsc.org |

| CPDA² | [Er(L)] | 15.65 | -89.3 | 1.9 | 91.2 | rsc.orgrsc.org |

| Trilon B (EDTA) | [Er(EDTA)]⁻ | - | -80.9 | - | - | researchgate.net |

| TMOM5OX³ | [Er(L)] | 35.76 | - | - | - | researchgate.net |

| TMOM5OX³ | [Er(L)₂] | 37.62 | - | - | - | researchgate.net |

¹TODDA = 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-N,N′-diacetic acid ²CPDA = 1,4,10-trioxa-7,13-diazacyclopentadecane-N,N′-diacetic acid ³TMOM5OX = 5-[[3-[(8-hydroxy-5-quinolyl)methoxy]-2-[(8-hydroxy-5-quinolyl)methoxymethyl]-2-methyl propoxy]methyl]quinolin-8-ol Note: Thermodynamic values are highly dependent on experimental conditions (temperature, ionic strength, solvent).

Reactivity Profiles and Mechanistic Investigations of Erbium Iii Iodide Reactions

Reactivity in Organic and Inorganic Synthetic Transformations

Erbium(III) iodide is a key reagent in the synthesis of a variety of inorganic and organometallic erbium-containing compounds. Its reactivity stems from the direct reaction of its constituent elements, erbium metal and iodine gas, which produces the violet ErI₃ solid. scienceinfo.comwikipedia.orgwikipedia.org

In inorganic synthesis , ErI₃ is utilized as a starting material for creating more complex coordination compounds and materials. For instance, it reacts with antimony-containing ligands to form heterometallic complexes. nih.gov The synthesis of erbium sodium iodide (NaErI₄) can be achieved through reactions involving erbium halides. vulcanchem.com

In organometallic synthesis , ErI₃ serves as a crucial precursor for the formation of erbium-ligand bonds. A notable application is in the synthesis of complex single-molecule magnets (SMMs). In one example, ErI₃ is reacted with the potassium salt of a diamidoferrocene ligand to yield an anionic erbium(III) complex, K(thf)₅[Er(fc[NSi(t-Bu)Me₂]₂)₂]. rsc.orgrsc.org Similarly, it is used to synthesize chiral erbium complexes by reacting with enantiomerically enriched binolate ligands in the presence of a base like KN(SiMe₃)₂. nsf.gov The choice of the iodide salt in these syntheses is often strategic, as the resulting potassium iodide (KI) byproduct is highly insoluble in common organic solvents like tetrahydrofuran (B95107) (THF), facilitating its easy removal by filtration. nsf.gov

The table below summarizes key synthetic transformations involving this compound.

| Reactants | Product(s) | Reaction Type | Reference(s) |

| 2 Er(s) + 3 I₂(g) | 2 ErI₃(s) | Direct Combination / Synthesis | scienceinfo.comwikipedia.orgwikipedia.org |

| ErI₃ + 2 [K₂(OEt₂)]fc[NSi(t-Bu)Me₂]₂ | K(thf)₅[Er(fc[NSi(t-Bu)Me₂]₂)₂] + KI | Salt Metathesis / Ligand Substitution | rsc.orgrsc.org |

| ErI₃(thf)₃.₅ + (R)-F₁₂Binol + KN(SiMe₃)₂ | (R-F₁₂Binol)₃ErK₃ + KI | Salt Metathesis / Complexation | nsf.gov |

| NdI₃(THF)₃.₅ + [1,3-C₃H₃(SiMe₃)₂]⁻ | [Nd(η³-1,3-C₃H₃(SiMe₃)₂)₂I(THF)₂] | Salt Metathesis (by analogy) | academie-sciences.fr |

This table is generated based on documented research findings.

Role of Erbium(III) as a Catalyst or Co-catalyst in Complex Reactions

The erbium(III) ion, Er³⁺, is a potent Lewis acid, which enables it to function as a catalyst in a variety of organic reactions. psu.eduresearchgate.net While specific studies focusing exclusively on this compound as a catalyst are less common than for its chloride or triflate counterparts, the catalytic activity is attributed to the Er³⁺ ion itself. Therefore, the principles of its catalytic action are transferable across its various salts. psu.eduguidechem.com Erbium(III) salts are known to be among the most active Lewis acid catalysts, a property linked to their hydrolysis constant and water-exchange rate constant. psu.edu

Erbium(III) catalysts are effective in promoting reactions such as:

Acylation: Erbium(III) chloride and triflate have been shown to be powerful catalysts for the acylation of alcohols and phenols using various acid anhydrides. psu.eduresearchgate.net These reactions proceed with high efficiency and can be performed without the isomerization of chiral centers. researchgate.net

Ring-opening of Epoxides: Erbium(III) triflate efficiently catalyzes the ring-opening of epoxides with various nucleophiles, including alcohols and thiols, to produce β-alkoxy alcohols and β-hydroxy sulfides. researchgate.net

Methanol (B129727) Carbonylation: In industrial processes like the production of acetic acid, iodine compounds are used as catalysts. wikipedia.org Lanthanide metals, including erbium, have been cited as potential co-catalysts to promote reaction rates in rhodium-based catalyst systems for methanol carbonylation. google.com

The table below provides examples of reactions catalyzed by Erbium(III) salts.

| Reaction Type | Catalyst | Substrates | Products | Key Findings | Reference(s) |

| Acylation | ErCl₃ | Alcohols, Phenols | Esters | Powerful and recyclable catalyst, works for various substrates. | psu.edu |

| Acylation | Er(OTf)₃ | Alcohols, Phenols | Esters | Highly efficient, tolerates various functional groups. | researchgate.net |

| Epoxide Ring Opening | Er(OTf)₃ | Epoxides, Alcohols, Thiols | β-Alkoxy Alcohols, β-Hydroxy Sulfides | Highly efficient with excellent regioselectivity. | researchgate.net |

| Methanol Carbonylation | Rhodium / Iodide salt / Erbium (co-catalyst) | Methanol, Carbon Monoxide | Acetic Acid | Lanthanide metals can act as rate promoters. | google.com |

This table illustrates the catalytic utility of the Erbium(III) ion, with data drawn from studies on various erbium salts.

Redox Chemistry and Electronic Influences on Reactivity

Erbium exists almost exclusively in the +3 oxidation state in its compounds, including this compound. wikipedia.orgchemistrytalk.org The Er³⁺ ion has an electron configuration of [Xe] 4f¹¹, and its redox chemistry is not characterized by facile changes in this oxidation state under typical reaction conditions. The reactivity of ErI₃ is therefore dominated by the Lewis acidity of the Er³⁺ center and the chemistry of the iodide ions, rather than by redox reactions involving the erbium ion itself.

However, the electronic properties of the Er³⁺ ion are central to its function in advanced materials, and its reactivity can be influenced by the redox activity of its surrounding ligands. A significant area of research is the development of switchable single-molecule magnets (SMMs). In this context, this compound is used as a precursor to create complexes where the erbium ion is coordinated to a redox-active ligand, such as a diamidoferrocene. rsc.orgrsc.orgresearchgate.net

In these systems, the magnetic behavior of the Er³⁺ ion can be turned "on" or "off" by changing the oxidation state of the iron atoms in the ferrocene-based ligand. rsc.orgresearchgate.net The oxidation of the complex, which can be achieved using a mild oxidant like elemental iodine, alters the electronic communication between the metal centers and modifies the ligand field around the erbium ion. rsc.orgrsc.org This change in the electronic environment directly influences the magnetization dynamics of the Er³⁺ center, demonstrating a clear case of electronic influence on reactivity and properties, even without a change in the erbium ion's own oxidation state. rsc.orgresearchgate.net

| Complex System | Redox Partner 1 | Redox Partner 2 (Oxidized) | Key Electronic Influence | Reference(s) |

| [Er(fc[NSi(t-Bu)Me₂]₂)₂]⁻ | Anionic Er³⁺ complex with two Fe²⁺ sites. Magnetically "on". | Neutral Er³⁺ complex with mixed-valent Fe²⁺/Fe³⁺ sites. Magnetically "off". | The Fe²⁺/Fe³⁺ redox couple in the ligand switches the magnetic relaxation of the Er³⁺ ion. | rsc.orgrsc.orgresearchgate.net |

This table is generated from research on redox-switchable erbium-based single-molecule magnets.

Reaction Kinetics and Thermodynamic Considerations

The study of reaction kinetics and thermodynamics provides quantitative insight into the reactivity of this compound. The synthesis of ErI₃ is a direct combination of erbium metal and iodine, a reaction that is thermodynamically favorable. scienceinfo.comwikipedia.org The resulting compound is a stable solid with a high melting point of 1020 °C and a boiling point of 1280 °C, indicating strong ionic bonding and a stable crystal lattice. thermofisher.com

Kinetic studies on the association of Er³⁺ ions with iodide ions in solution have provided data on the rate of complex formation. In an aqueous methanol solvent, the complexation reaction was investigated using ultrasonic absorption techniques. osti.gov This research determined the rate constants for the formation of inner-sphere complexes and revealed that the solvation number of the erbium ion changes with the solvent composition. osti.gov For the analogous ErBr²⁺ complex, a formation rate constant of 9.4 x 10⁶ s⁻¹ was measured at 25 °C in a specific water-methanol mixture, providing an estimate for the timescale of these association reactions. osti.gov

In the context of inorganic synthesis, the reaction kinetics can be a limiting factor. For example, the synthesis of ternary iodides like NaErI₄ may exhibit slower reaction kinetics compared to analogous reactions with other lanthanides like europium or ytterbium, sometimes necessitating higher reaction temperatures to achieve reasonable rates. vulcanchem.com

| Property | Value | Conditions / Remarks | Reference(s) |

| Physical Properties | |||

| Melting Point | 1020 °C (1293 K) | thermofisher.com | |

| Boiling Point | 1280 °C (1553 K) | thermofisher.com | |

| Density | 5.5 g/cm³ | at 25 °C | thermofisher.com |

| Kinetic Data | |||

| Er³⁺ + I⁻ Association | Change in solvation number observed | In aqueous methanol | osti.gov |

| ErBr²⁺ Complex Formation Rate Constant | 9.4 x 10⁶ sec⁻¹ | At 25 °C, water mole fraction 0.229 (by analogy for ErI²⁺) | osti.gov |

| Thermodynamic Stability | |||

| Chemical Stability | Stable under recommended storage conditions (inert atmosphere, dry) | Hygroscopic; decomposes with moisture | thermofisher.comcdhfinechemical.com |

| Hazardous Decomposition Products | Hydrogen iodide, Erbium oxide | Upon exposure to moisture or high temperatures | thermofisher.com |

This table is generated from safety data sheets and specific kinetic studies.

Erbium Iii Iodide As a Precursor in Advanced Materials Synthesis

Erbium(III) iodide's chemical properties make it a valuable starting material for creating sophisticated erbium-containing compounds and materials. Its role as a precursor is pivotal in processes where the controlled introduction of erbium ions is essential for achieving specific functional properties.

Fabrication of Thin Films via Atomic Layer Deposition (ALD)

Atomic Layer Deposition (ALD) is a state-of-the-art technique that enables the growth of highly uniform and conformal thin films with precise thickness control at the atomic level. atomiclayerdeposition.com This method is particularly relevant for applications in microelectronics and optics, where high-quality dielectric and optically active layers are required. atomiclayerdeposition.com

Erbium(III) oxide (Er₂O₃) is a key material in various advanced technologies, including as a high-k gate dielectric in semiconductors and as an active medium in optical amplifiers. researchgate.netamericanelements.comamericanelements.com The ALD process for depositing Er₂O₃ films relies on sequential, self-limiting surface reactions between a precursor containing erbium and a co-reactant, such as water or ozone. atomiclayerdeposition.com

While various organometallic erbium compounds, such as tris(1-(dimethylamino)-3,3-dimethylbut-1-en-2-olate)erbium(III) and cyclopentadienyl-type precursors, have been successfully employed for the thermal ALD of Er₂O₃, the use of this compound for this specific application is not extensively documented in current research. atomiclayerdeposition.comrsc.orgrsc.orgnih.gov The established organometallic precursors are noted for their volatility and thermal stability, which are critical for the ALD process. rsc.org For these precursors, a defined ALD temperature "window" is typically identified, for instance, between 175 °C and 225 °C, where self-limited growth occurs at a consistent rate, such as 0.25 Å per cycle. rsc.orgrsc.orgnih.gov The resulting Er₂O₃ films are often polycrystalline, stoichiometric, and demonstrate excellent conformality even in high-aspect-ratio structures. rsc.orgnih.gov

Sol-Gel Routes for Erbium-Doped Functional Materials

The sol-gel process offers a versatile, low-temperature chemical route for synthesizing glasses and ceramics with high purity and homogeneity. caltech.edu It is particularly advantageous for incorporating optically active ions like erbium into a stable host matrix. This compound has been identified as a uniquely suitable precursor for specific non-aqueous sol-gel routes due to its solubility characteristics. researchgate.net

A significant challenge in creating efficient luminescent materials is minimizing the concentration of hydroxyl (-OH) groups in the host matrix, as these groups can quench the luminescence of rare-earth ions. koreascience.krresearchgate.net To overcome this, non-hydrolytic sol-gel processes have been developed that avoid the use of water. In one such method, transparent, low-hydroxyl hard gels are fabricated through the reaction of silicon halides with an alcohol like tertiary butanol. researchgate.netkoreascience.kr

Anhydrous this compound is a favored dopant in these systems because it is one of the few erbium compounds soluble in the non-aqueous starting solutions, unlike many erbium complexes. researchgate.net The addition of ErI₃ to the precursor solution prior to gelation allows for the successful incorporation of Er³⁺ ions into the resulting gel matrix. koreascience.kr The resulting erbium-doped gels, such as erbium-doped methylsilsesquioxane, exhibit characteristic luminescence. researchgate.net Under excitation with a 488 nm laser, a luminescence peak at 664 nm is observed, which is attributed to the low-hydroxyl nature of the gel matrix. researchgate.netkoreascience.kr

Table 1: Properties of Undoped Low-Hydroxyl Gel Matrices

| Property | Value |

| Transparency | Transparent |

| Density | 1.12 to 1.13 g/cm³ |

| Refractive Index | ~1.4 |

| Hydroxyl Group Content | Little to none confirmed |

Data sourced from references researchgate.netkoreascience.krmdpi.com.

Table 2: Luminescence Properties of Erbium-Doped Low-Hydroxyl Gels

| Parameter | Value |

| Dopant Precursor | This compound (ErI₃) |

| Excitation Wavelength | 488 nm |

| Emission Wavelength | 664 nm |

| Corresponding Transition | ⁴F₉/₂ → ⁴I₉/₂ |

Data sourced from references researchgate.netkoreascience.kr.

Rational Design of Erbium-Containing Advanced Chemical Feedstocks

The term "rational design" in chemistry refers to the strategic creation of molecules and materials with specific, predetermined properties for a targeted application. Simple inorganic salts like this compound often serve as the fundamental starting point for synthesizing more complex, purpose-built chemical feedstocks. These advanced feedstocks may be designed for enhanced solubility, stability, or reactivity in subsequent synthetic steps. acs.org

The conversion of basic rare-earth halides into more complex species is a cornerstone of modern synthetic chemistry. acs.orgnih.gov For example, ErI₃ can be reacted with solvents like tetrahydrofuran (B95107) (THF) to form adducts such as ErI₃(THF)₃. escholarship.org This THF adduct is a more soluble and reactive feedstock suitable for advanced organometallic synthesis, such as the creation of arene-metalate complexes. escholarship.org

Furthermore, the concept extends to the preparation of solid-state feedstocks. For instance, erbium-doped oxides can be synthesized and used as the specific feedstock material for the hydrothermal growth of high-quality, large single crystals like erbium-doped lutetium aluminum garnet (LuAG). acs.org This demonstrates a multi-step rational design process: starting with a simple erbium salt to create a specialized oxide feedstock, which is then used to grow a functional single-crystal material for applications like solid-state lasers.

Advanced Separation and Preconcentration Methodologies for Erbium Iii Ions

Ion Imprinted Polymer (IIP) Development for Selective Extraction

Ion-imprinted polymers are synthetic materials engineered with recognition sites that are complementary in size and shape to a specific target ion. nih.gov This "lock and key" mechanism allows for the selective capture of the target ion. nih.gov The synthesis of IIPs for erbium(III) typically involves the formation of a ternary complex between the erbium(III) ion, a complexing ligand, and a functional monomer. tandfonline.comresearchgate.net This pre-polymer complex is then copolymerized with a cross-linking monomer, often initiated by photochemical methods, gamma-irradiation, or thermal processes. tandfonline.comgoogle.com

A common approach involves using 5,7-dichloroquinoline-8-ol (DCQ) as the ligand and 4-vinylpyridine (B31050) (VP) as an ancillary complexing agent, with methyl methacrylate (B99206) (MMA) as the functional monomer and ethylene (B1197577) glycol dimethacrylate (EGDMA) as the cross-linker. tandfonline.comtandfonline.com The erbium(III) template ion is subsequently removed from the polymer matrix by leaching with a strong acid, such as hydrochloric acid, leaving behind specifically shaped cavities that can selectively rebind erbium(III) ions. tandfonline.comgoogle.com Non-imprinted polymers (NIPs) are created using the same procedure but without the erbium(III) template ion to serve as a control for evaluating the imprinting effect. tandfonline.com

Different combinations of functional monomers and cross-linkers have been investigated to optimize the performance of erbium(III)-IIPs. For instance, studies have compared polymer matrices based on styrene-divinyl benzene (B151609) (DVB), 2-hydroxyethyl methacrylate (HEMA)-EGDMA, and MMA-EGDMA. researchgate.net

Parameters Influencing Erbium(III) Preconcentration Efficiency

The effectiveness of erbium(III) preconcentration using IIPs is governed by several critical parameters that must be optimized to achieve maximum extraction and selectivity. tandfonline.comresearchgate.net These factors include the pH of the solution, the choice of polymer materials, and the kinetics and thermodynamics of the rebinding process.

pH Optimization and Polymer Material Selection

The pH of the sample solution is a crucial factor influencing the adsorption capacity of IIPs. nih.gov For erbium(III) extraction, the optimal pH is often found to be in the neutral to slightly alkaline range. For example, one study determined the optimal pH for erbium(III) rebinding to be between 7.3 and 7.8, while another identified an optimal pH of 8.0. researchgate.nettandfonline.com At lower pH values, the protonation of the polymer's functional groups can reduce their ability to chelate the erbium(III) ions. nih.gov

The selection of the polymer's constituent materials significantly impacts its preconcentration factor, adsorption capacity, and selectivity. mdpi.com Research has shown that a styrene-divinyl benzene-based IIP can be more effective for separating erbium(III) from other similar ions like yttrium(III), dysprosium(III), holmium(III), and thulium(III) when compared to IIPs made with HEMA-EGDMA or MMA-EGDMA. researchgate.net

Kinetic and Thermodynamic Aspects of Rebinding

The study of reaction kinetics reveals how quickly the erbium(III) ions bind to the IIP. This process is often rapid, with equilibrium being reached in a relatively short time. For instance, some studies report that only 20 minutes of stirring is needed for the enrichment of erbium(III) ions. tandfonline.com Kinetic analyses often indicate that the specific sorption is a result of a preferential promotion, where the imprinted polymer has a higher adsorption rate for the template ion compared to other ions. nih.gov

Thermodynamic studies provide insight into the spontaneity and nature of the adsorption process. The negative Gibbs free energy (ΔG°) values obtained in studies indicate that the adsorption of ions onto the IIP is a spontaneous process. nih.gov The nature of the enthalpy change (ΔH°) reveals whether the process is exothermic or endothermic. nih.govisasbharat.in

Selectivity Studies for Erbium(III) Isolation from Lanthanide Mixtures

A key advantage of IIPs is their high selectivity for the target ion, even in the presence of other ions with similar properties. researchgate.net Selectivity studies are performed to quantify this preference. The selectivity of an erbium(III)-IIP is evaluated by comparing its binding affinity for erbium(III) against that for other lanthanides and yttrium. tandfonline.com

The selectivity coefficient (k) is a measure of this preference. It is calculated as the ratio of the distribution coefficient (Kd) of erbium(III) to that of a competing ion. A higher selectivity coefficient indicates a greater preference for erbium(III). nih.gov Research has demonstrated the successful selective separation of erbium(III) from mixtures containing yttrium(III), dysprosium(III), holmium(III), and thulium(III). tandfonline.comresearchgate.net For example, a styrene-divinyl benzene-based IIP showed superior selectivity for erbium(III) over other tested lanthanides. researchgate.net

Table 1: Optimal Parameters for Erbium(III) Preconcentration

| Parameter | Optimal Value | Source |

|---|---|---|

| pH | 7.3 - 8.0 | researchgate.nettandfonline.com |

| Polymer Material | Styrene-Divinyl Benzene based IIP | researchgate.net |

| Preconcentration Time | 20 minutes | tandfonline.com |

| Elution Time | 20 minutes | tandfonline.com |

| Eluent | 1.0 mol/L HCl | tandfonline.comresearchgate.net |

Table 2: Chemical Compounds Mentioned

| Compound Name | |

|---|---|

| 2,2′-azobisisobutyronitrile | |

| 2-hydroxyethyl methacrylate | |

| 4-vinylpyridine | |

| 5,7-dichloroquinoline-8-ol | |

| Divinylbenzene | |

| Dysprosium(III) | |

| Erbium(III) | |

| Ethylene glycol dimethacrylate | |

| Holmium(III) | |

| Hydrochloric acid | |

| Methyl methacrylate | |

| Styrene | |

| Thulium(III) |

Q & A

Q. What ethical guidelines apply to ErI₃ research involving hazardous byproducts like hydrogen iodide?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。